molecular formula C14H18O4S B2857585 (3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 157555-88-9

(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No. B2857585
CAS RN: 157555-88-9
M. Wt: 282.35
InChI Key: RDSWPJFMXUOXIX-YVECIDJPSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, one method involves the reaction of benzyl 6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ylcarbamate with palladium 10% on activated carbon and ammonium formate in methanol at 20 - 50°C for 10 hours .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Takahashi et al. (2012) explored the synthesis of 3-methyl- and 3,4-dimethylfurans through alkoxide, thiolate, and phenoxide-mediated cyclization of 4-oxahepta-1,6-diynes bearing sulfur and selenium functional groups. This process yielded furan derivatives in good to high yields, highlighting a method for introducing diverse substituents into the furan ring, potentially applicable to the synthesis of complex molecules including pharmaceuticals and materials science (Takahashi et al., 2012).

Flavor and Aroma Chemistry

In flavor and aroma chemistry, Guth (1997) identified character impact odorants of different white wine varieties using gas chromatography/olfactometry (GC/O). The study discovered wine lactone, a compound with a coconut, woody, and sweet odor, among the volatiles of wine, indicating the significance of furan derivatives in contributing to the aroma profile of foods and beverages (Guth, 1997).

Aerobic Oxidation and Homolytic Substitution-Cascade

Fries et al. (2013) reported an aerobic oxidation/homolytic substitution-cascade for stereoselective methylsulfanyl-cyclization of 4-pentenols. This method yielded methylsulfanyl-functionalized tetrahydrofurans with notable stereoselectivity, demonstrating an efficient pathway to synthesize sulfur-containing furan derivatives, which could be beneficial in synthesizing biologically active compounds or materials with specific chiral properties (Fries, Müller, & Hartung, 2013).

Asymmetric Synthesis of Polyketide Spiroketals

Meilert et al. (2004) conducted research on the non-iterative asymmetric synthesis of C15 polyketide spiroketals, illustrating a method to achieve high stereo- and enantioselectivity in the synthesis of complex spiroketal structures. This work is significant for the synthesis of natural products and pharmaceuticals, where precise control over stereochemistry is crucial for biological activity (Meilert, Pettit, & Vogel, 2004).

Mechanism of Action

The mechanism of action of this compound is not well-documented. It is likely that the compound’s activity depends on its molecular structure and the specific context in which it is used .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

(3aR,5S,6R,6aR)-2,2-dimethyl-5-(phenylsulfanylmethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-14(2)17-12-11(15)10(16-13(12)18-14)8-19-9-6-4-3-5-7-9/h3-7,10-13,15H,8H2,1-2H3/t10-,11+,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSWPJFMXUOXIX-YVECIDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CSC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CSC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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